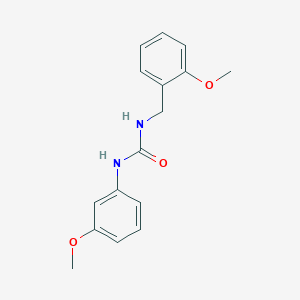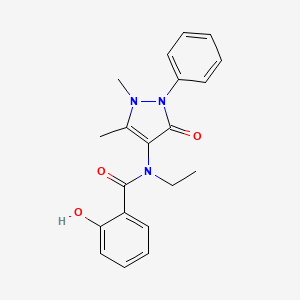![molecular formula C26H23FN4O B4832622 4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4832622.png)
4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(3-pyridinyl)quinoline
描述
4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(3-pyridinyl)quinoline, commonly known as FM2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FM2 belongs to the class of quinoline-based compounds and is known for its unique pharmacological properties.
科学研究应用
FM2 has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. FM2 has also been found to have anti-inflammatory, antioxidant, and antiviral properties. These properties make FM2 a promising candidate for the development of new drugs to treat various diseases.
作用机制
The mechanism of action of FM2 is not fully understood, but it is believed to act primarily through the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and repair. FM2 has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. The exact mechanism of apoptosis induction by FM2 is not clear, but it is thought to involve the activation of caspases, a family of proteases that play a crucial role in the execution of apoptosis.
Biochemical and Physiological Effects
FM2 has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. FM2 has also been shown to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, FM2 has been shown to have antiviral activity against several viruses, including the human immunodeficiency virus (HIV).
实验室实验的优点和局限性
FM2 has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level, making it a suitable candidate for large-scale production. Additionally, FM2 has been extensively studied, and its pharmacological properties are well understood. However, there are also some limitations to using FM2 in lab experiments. For example, FM2 has limited solubility in water, which may affect its bioavailability. Additionally, FM2 has not been tested extensively in vivo, and its safety profile is not well established.
未来方向
There are several future directions for the study of FM2. One potential direction is the development of FM2-based drugs for the treatment of cancer and other diseases. Another direction is the investigation of the mechanism of action of FM2 and its effects on various cellular pathways. Additionally, further studies are needed to determine the safety and efficacy of FM2 in vivo, which may pave the way for its clinical use in the future.
属性
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(6-methyl-2-pyridin-3-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O/c1-18-8-9-23-20(15-18)21(16-24(29-23)19-5-4-10-28-17-19)26(32)31-13-11-30(12-14-31)25-7-3-2-6-22(25)27/h2-10,15-17H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNQSEBZXBBIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)C4=CC=CC=C4F)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-methyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}-1-propanol hydrochloride](/img/structure/B4832558.png)
![{1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-indol-3-yl}(2-thienyl)methanone](/img/structure/B4832562.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4832568.png)
![N-1-adamantyl-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4832575.png)
![1-(4-ethylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4832585.png)
![4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-(methylsulfonyl)-1H-pyrazole](/img/structure/B4832592.png)

![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4832606.png)
![isopropyl 2-[({[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4832607.png)
![2-{[3-(4-methylphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4832638.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4832645.png)